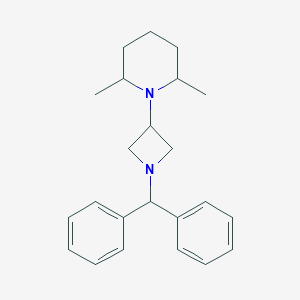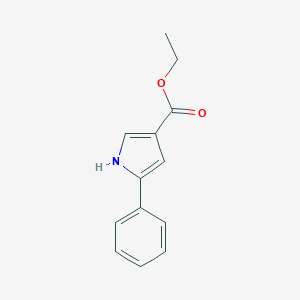
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Übersicht
Beschreibung
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, commonly referred to as BFMN, is a nitrobenzene derivative. Nitrobenzenes are a class of organic compounds that contain a nitro group (NO2) attached to a benzene ring. BFMN has a wide range of uses in both scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Organic synthesis often utilizes halogenated and nitro compounds as intermediates or reagents due to their reactivity and ability to undergo various chemical transformations. For example, the synthesis of biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, showcases the utility of bromo and fluoro substituents in facilitating cross-coupling reactions, highlighting the relevance of compounds like 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in synthesizing complex organic molecules (Qiu et al., 2009).
Material Science and Sensing Applications
In materials science, the introduction of functional groups such as nitro, bromo, and fluoro into organic compounds can significantly alter their physical and chemical properties, making them suitable for applications in sensing and luminescent materials. For instance, nanostructured luminescent micelles have been studied for their potential as sensors for nitroaromatic and nitramine explosives, indicating the utility of nitro-substituted compounds in developing advanced materials for forensic and security applications (Paria et al., 2022).
Anticancer Research
Compounds with specific functional groups, including nitro and bromo, have been explored for their anticancer properties. Research on the structure-activity relationship of synthetic and natural compounds suggests that these functional groups can enhance the antimigration and antiproliferation activities of molecules, indicating potential pathways for the development of new anticancer drugs (Liew et al., 2020).
Environmental and Flame Retardant Studies
The presence of brominated flame retardants in the environment and their transformation products, including dioxins and furans, has been a subject of environmental health research. Studies have examined the occurrence, fate, and impact of these compounds, underscoring the importance of understanding the chemical behavior of brominated and nitro compounds in environmental contexts (Zuiderveen et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJVOPHLHFICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634028 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-92-8 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
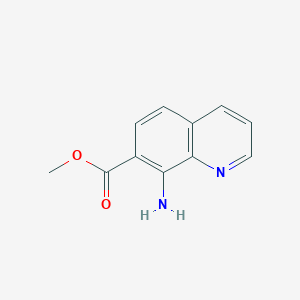
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
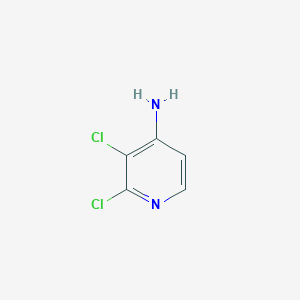
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
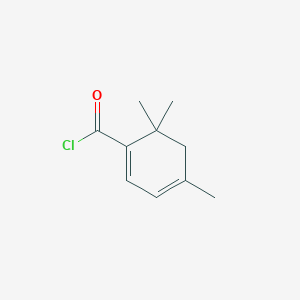
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
